

Assessing the Cross-Reactivity of (R)Tegoprazan with Other ATPases: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tegoprazan is a potassium-competitive acid blocker (P-CAB) that has emerged as a potent and selective inhibitor of the gastric H+/K+ ATPase, the primary enzyme responsible for gastric acid secretion.[1][2] Its distinct mechanism of action, which involves reversible, potassium-competitive inhibition of the proton pump, offers potential advantages over traditional proton pump inhibitors (PPIs).[3][4] A critical aspect of the preclinical safety and pharmacological profiling of any new drug candidate is the assessment of its selectivity for its intended target. This guide provides a comparative assessment of the cross-reactivity of (R)-Tegoprazan with other key ATPases, supported by available experimental data and detailed methodologies for relevant assays.

Data Presentation: (R)-Tegoprazan ATPase Inhibition Profile

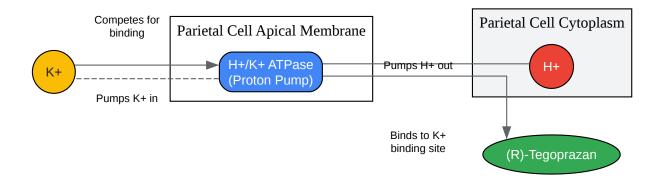
The following table summarizes the available quantitative data on the inhibitory activity of **(R)-Tegoprazan** and its racemate, Tegoprazan, against various ATPases. A higher IC50 value indicates lower inhibitory activity and thus higher selectivity for the primary target.



| ATPase Target | Species/Tissue Source | Inhibitor | IC50 | Citation(s) |
|-----------------------------|--------------------------|----------------|-----------------------|-------------|
| H+/K+ ATPase | Porcine | Tegoprazan | 0.29 - 0.52 μΜ | [1][2][5] |
| Canine | Tegoprazan | 0.29 - 0.52 μΜ | [1][2][5] | _ |
| Human | Tegoprazan | 0.29 - 0.52 μΜ | [1][2][5] | |
| Na+/K+ ATPase | Canine Kidney | Tegoprazan | >100 μM | [1] |
| Ca2+ ATPase (SERCA/PMCA) | Not Reported | (R)-Tegoprazan | Data not available | |
| V-type H+ ATPase | Not Reported | (R)-Tegoprazan | Data not available | _ |

Note on Conflicting Data: It is important to note that while one study reports a high IC50 value (>100 μ M) for Tegoprazan against canine kidney Na+/K+ ATPase, indicating low potential for cross-reactivity, another source reports a significantly lower IC50 of 98 nM for **(R)-Tegoprazan** against the same enzyme. This discrepancy highlights the need for further independent verification to definitively characterize the selectivity profile.

Mandatory Visualization Signaling Pathway of (R)-Tegoprazan Action

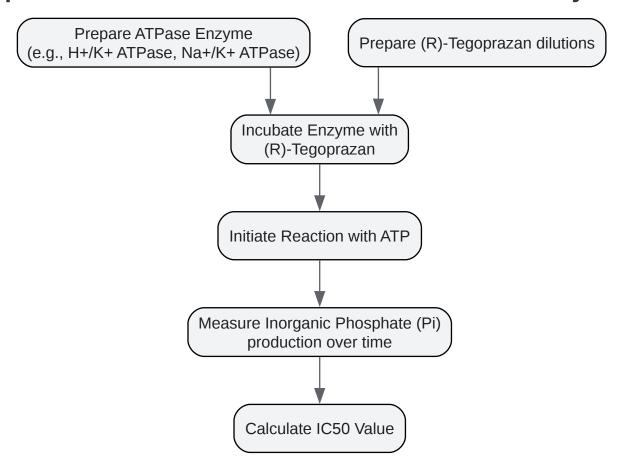


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Caption: Mechanism of (R)-Tegoprazan inhibiting the gastric H+/K+ ATPase.

Experimental Workflow for ATPase Inhibition Assay



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Caption: General workflow for an in vitro ATPase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of experimental findings. Below are generalized protocols for key ATPase inhibition assays.

H+/K+ ATPase Inhibition Assay (Vesicular Ion Transport Method)

This assay measures the ability of a compound to inhibit the proton-pumping activity of the H+/K+ ATPase embedded in gastric vesicles.



Materials:

- Hog gastric microsomes (rich in H+/K+ ATPase)
- Assay Buffer: 10 mM HEPES-Tris (pH 6.5), 5 mM MgCl2, 10 mM KCl
- Acridine Orange (fluorescent pH probe)
- Valinomycin (K+ ionophore)
- ATP (disodium salt)
- (R)-Tegoprazan
- 96-well microplate fluorometer

Procedure:

- Prepare a suspension of hog gastric microsomes in the assay buffer.
- Add Acridine Orange to the microsome suspension.
- Add varying concentrations of (R)-Tegoprazan to the wells of a 96-well plate.
- Add the microsome/Acridine Orange mixture to each well.
- Initiate the reaction by adding ATP and valinomycin.
- Monitor the decrease in Acridine Orange fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 530 nm. The decrease in fluorescence corresponds to the acidification of the vesicles.
- Calculate the initial rate of fluorescence quenching for each concentration of (R)-Tegoprazan.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the (R)-Tegoprazan concentration.



Na+/K+ ATPase Inhibition Assay (Enzymatic Activity)

This assay measures the direct inhibition of the Na+/K+ ATPase enzyme by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

- Purified Na+/K+ ATPase from a suitable source (e.g., canine kidney)
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
- ATP (disodium salt)
- (R)-Tegoprazan
- Malachite Green reagent for Pi detection
- 96-well microplate spectrophotometer

Procedure:

- Pre-incubate the purified Na+/K+ ATPase with varying concentrations of (R)-Tegoprazan
 in the assay buffer at 37°C for a defined period (e.g., 15 minutes).
- Initiate the enzymatic reaction by adding a saturating concentration of ATP.
- Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding the Malachite Green reagent.
- Measure the absorbance at a wavelength of 620-650 nm to quantify the amount of Pi produced.
- Construct a standard curve using known concentrations of phosphate to determine the amount of Pi generated in each reaction.
- Calculate the percentage of inhibition for each (R)-Tegoprazan concentration relative to a control without the inhibitor.



• Determine the IC50 value from the dose-response curve.

General ATPase Cross-Reactivity Screening Protocol

A similar enzymatic activity assay as described for Na+/K+ ATPase can be adapted to screen for cross-reactivity against other ATPases such as Ca2+ ATPases (SERCA, PMCA) and V-type H+ ATPases. The key modifications would be the use of the specific purified enzyme and an optimized assay buffer tailored to the ionic and pH requirements of that particular ATPase.

Discussion and Conclusion

The available data strongly suggest that **(R)-Tegoprazan** is a highly selective inhibitor of the gastric H+/K+ ATPase. The high IC50 value for Na+/K+ ATPase, an enzyme with structural similarities to the H+/K+ ATPase, indicates a low likelihood of off-target effects related to the inhibition of this crucial ion pump.

However, a comprehensive assessment of the cross-reactivity profile of **(R)-Tegoprazan** is currently limited by the lack of publicly available data on its effects on other important classes of ATPases, including Ca2+ ATPases (SERCA and PMCA) and V-type H+ ATPases. These enzymes play vital roles in cellular calcium homeostasis and organellar acidification, respectively, and their unintended inhibition could lead to adverse effects.

For a complete understanding of the selectivity and safety profile of **(R)-Tegoprazan**, further studies are warranted to determine its inhibitory potential against a broader panel of ATPases. Such investigations would provide valuable information for drug development professionals and regulatory agencies in fully characterizing the pharmacological properties of this novel potassium-competitive acid blocker. The conflicting data regarding the Na+/K+ ATPase IC50 value also underscores the importance of robust and reproducible experimental methodologies in preclinical drug assessment.

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